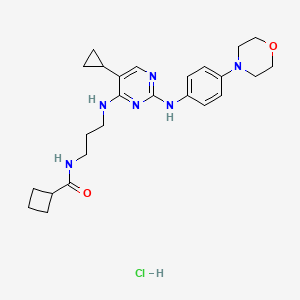

MRT-68601 HCl

説明

N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride (also known as MRT-68601 hydrochloride) is a chemical compound with the molecular formula C25H35ClN6O2 . It was first created in 2009 and has been studied for its potential pharmacological properties .

Molecular Structure Analysis

The molecular structure of MRT-68601 hydrochloride consists of a cyclobutanecarboxamide core with appended functional groups. The compound contains a cyclopropyl ring, a pyrimidine ring, and a morpholine moiety. The presence of these structural elements likely contributes to its biological activity .

科学的研究の応用

肺がん研究におけるTBK1阻害

MRT-68601 HCl: 、別名N-[3-[[5-シクロプロピル-2-[[4-(4-モルホリニル)フェニル]アミノ]-4-ピリミジニル]アミノ]プロピル]シクロブタンカルボン酸アミド塩酸塩は、主にTBK1(TANK結合キナーゼ-1)に対する強力な阻害作用で知られています。 IC50値が6 nMであり、肺がん細胞におけるオートファゴソームの形成を効果的に阻害します。これは、がん細胞の生存と増殖に不可欠なプロセスです .

作用機序

Target of Action

The primary target of N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride, also known as MRT-68601 HCl, is TANK-binding kinase-1 (TBK1) . TBK1 is a key player in the regulation of cell survival and autophagy, a process that cells use to degrade and recycle their components .

Mode of Action

This compound acts as a potent inhibitor of TBK1 . It binds to TBK1 and inhibits its activity, which in turn affects the downstream processes that are regulated by this kinase .

Biochemical Pathways

By inhibiting TBK1, this compound affects the autophagy pathway . Specifically, it inhibits the formation of autophagosomes in lung cancer cells . Autophagosomes are vesicles that capture cellular components for degradation, and their formation is a key step in the process of autophagy .

Pharmacokinetics

It is known that the compound is soluble in water and dmso, which suggests that it may have good bioavailability .

Result of Action

The inhibition of TBK1 by this compound and the subsequent disruption of autophagy can have various molecular and cellular effects. For instance, it has been shown to inhibit the formation of autophagosomes in lung cancer cells . This could potentially affect the survival and proliferation of these cells.

Action Environment

Like all chemical compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBHGYDEKISHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022530 | |

| Record name | MRT-68601 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190377-79-7 | |

| Record name | MRT-68601 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper highlights the neuroprotective effects of Melanocortin 1 Receptor activation in a rat model of subarachnoid hemorrhage. Could you elaborate on how this receptor activation leads to a reduction in neuroinflammation, as indicated by the research findings?

A1: While the provided abstract doesn't specify the exact Melanocortin 1 Receptor agonist used, the research demonstrates that activating this receptor can significantly reduce neuroinflammation following a subarachnoid hemorrhage []. The study links this anti-inflammatory effect to the suppression of the AMPK/TBK1/NF-κB pathway, a critical signaling cascade involved in inflammatory responses within the brain. By inhibiting this pathway, Melanocortin 1 Receptor activation potentially mitigates the inflammatory cascade triggered by the hemorrhage, thereby reducing neuronal damage and improving outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)

![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482128.png)

![7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482130.png)

![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482131.png)

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482133.png)

![7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482135.png)

![(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482137.png)

![2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482138.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)

![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1482141.png)

![1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482145.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482146.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482147.png)